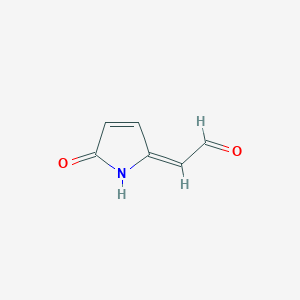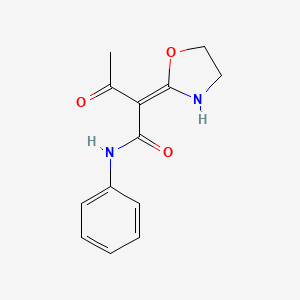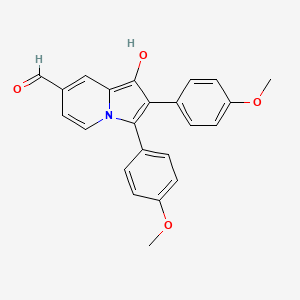
5-Tetradecylpyrimidine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tetradecylpyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C18H35N5 It is a derivative of pyrimidine, characterized by the presence of a tetradecyl group attached to the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tetradecylpyrimidine-2,4,6-triamine typically involves the reaction of pyrimidine derivatives with tetradecylamine under specific conditions. One common method involves the use of a condensation reaction between 2,4,6-triaminopyrimidine and tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Tetradecylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Tetradecylpyrimidine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Tetradecylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to nucleic acids and proteins, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Triaminopyrimidine: A precursor in the synthesis of 5-Tetradecylpyrimidine-2,4,6-triamine.
5-Tetradecyl-2,4-diaminopyrimidine: A structurally similar compound with different substitution patterns.
5-Tetradecyl-2,4,6-trihydroxypyrimidine: Another derivative with hydroxyl groups instead of amino groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a long alkyl chain, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents .
Propiedades
Número CAS |
94087-77-1 |
|---|---|
Fórmula molecular |
C18H35N5 |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
5-tetradecylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H35N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(19)22-18(21)23-17(15)20/h2-14H2,1H3,(H6,19,20,21,22,23) |
Clave InChI |
ZYBZGAVYYLHNQK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC1=C(N=C(N=C1N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


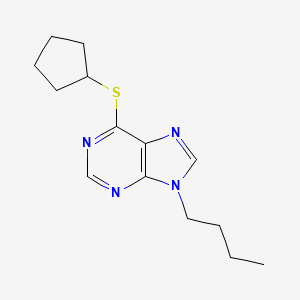
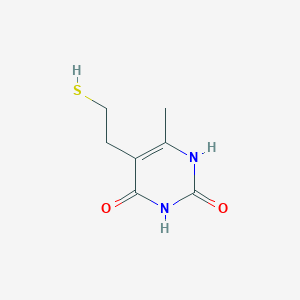
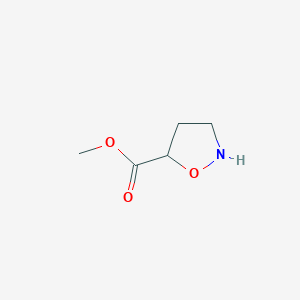

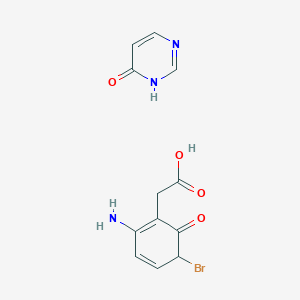
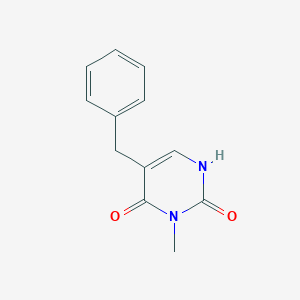
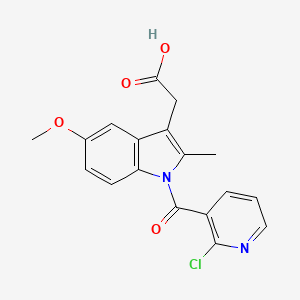
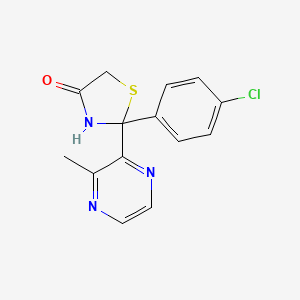
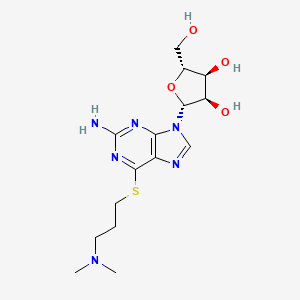
![3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12918780.png)
